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Compound of Interest

Compound Name: K-975

Cat. No.: B15608640

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for the in vivo administration of K-975,
a potent and selective inhibitor of the transcriptional enhanced associate domain (TEAD) family
of transcription factors. K-975 disrupts the interaction between TEAD and its co-activators, YAP
and TAZ, leading to the inhibition of downstream signaling pathways implicated in
tumorigenesis.[1][2][3][4] This document outlines the mechanism of action, administration
protocols for preclinical xenograft models, and key considerations for study design.

Mechanism of Action

K-975 is an orally active small molecule that covalently binds to a conserved cysteine residue
within the palmitate-binding pocket of TEAD proteins.[1][5][6] This covalent modification
prevents the palmitoylation of TEAD, a crucial step for its stable interaction with YAP and TAZ.
[1][5][7] The disruption of the YAP/TAZ-TEAD complex leads to the downregulation of target
genes that promote cell proliferation and survival, such as Connective Tissue Growth Factor
(CTGF) and Insulin-like Growth Factor Binding Protein 3 (IGFBP3).[1][2][4]

Below is a diagram illustrating the signaling pathway inhibited by K-975.
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Diagram 1: K-975 Mechanism of Action.

In Vivo Administration Protocols

The primary route of administration for K-975 in preclinical in vivo studies is oral (p.0.).[1][2]
The following protocols are based on studies utilizing mouse xenograft models of malignant

pleural mesothelioma.
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Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of K-
975 in vivo.

Click to download full resolution via product page

Diagram 2: In Vivo Experimental Workflow.

Materials
e K-975 compound

» Vehicle for formulation (e.g., 0.5% w/v Carboxymethyl cellulose sodium salt (CMC-Na) in
sterile water)

e Immunocompromised mice (e.g., SCID mice, 5 weeks old)[2]
» Human malignant pleural mesothelioma (MPM) cell lines (e.g., NCI-H226, MSTO-211H)[1][2]
o Standard animal husbandry equipment

o Gavage needles

Procedure

e Animal Models:

o Subcutaneous Xenograft Model: Inject MPM cells (e.g., 5 x 106 cells in 100 pL of PBS and
Matrigel) subcutaneously into the flank of the mice.[1]

o Orthotopic Xenograft Model: For survival studies, inject MPM cells into the thoracic cavity.

[1]
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o K-975 Formulation:

o Prepare a homogenous suspension of K-975 in a suitable vehicle. For oral administration,
a suspension in 0.5% CMC-Na is commonly used.[3]

o Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline
can be used to prepare a suspended solution.[6] It is recommended to prepare the
working solution fresh on the day of use.[2]

o Administration:

o Once tumors are established and reach a palpable size, randomize the mice into
treatment and control groups.[1]

o Administer K-975 orally (p.o.) via gavage.
o The recommended dosing frequency is twice a day.[1][2]

o Atypical treatment duration for tumor growth inhibition studies is 14 days.[1][2] For
survival studies, treatment may be continued for a longer period.[1]

e Monitoring and Endpoint Analysis:
o Monitor tumor volume and body weight regularly (e.g., twice a week).
o At the end of the study, tumors can be excised and weighed.

o Tumor tissue can be collected for biomarker analysis, such as RT-PCR for TEAD target
genes (e.g., CTGF, CYR61, IGFBP3, NPPB).[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies with K-975 in
malignant pleural mesothelioma xenograft models.

Table 1: In Vivo Efficacy of K-975 on Tumor Growth
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K-975 Dose
. . Treatment
Animal Model Cell Line (mg/kg, p.o., . Outcome
. Duration
b.i.d.)
Strong anti-tumor
Subcutaneous
NCI-H226 10, 30, 100, 300 14 days effect
Xenograft
observed[1][2]
Strong anti-tumor
Subcutaneous
MSTO-211H 30, 100, 300 14 days effect
Xenograft
observed[1][2]
] Significant
Orthotopic - )
NCI-H226 Not specified Extended survival
Xenograft ]
benefit[1][7]

Table 2: Modulation of TEAD Target Genes by K-975 in NCI-H226 Xenografts

K-975 Dose (mgl/kg, p.o., . .
Gene . Change in Expression
b.i.d. for 3 days)

CTGF 30 - 300 Decreased[1]
IGFBP3 30 - 300 Decreased[1]
NPPB 30 - 300 Decreased[1]
FBX0O32 30 - 300 Increased[1]

Important Considerations

o Toxicity: While K-975 has shown a significant anti-tumor effect, studies in rats have indicated
the potential for reversible nephrotoxicity, characterized by proteinuria, at higher doses (e.g.,
300 mg/kg).[9][10] It is crucial to monitor for signs of toxicity, such as changes in body weight
and overall animal health.

e Cell Line Sensitivity: The anti-proliferative activity of K-975 has been shown to be more
potent in cancer cell lines with genetic alterations in the Hippo pathway, such as NF2
deficiency.[1]
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o Combination Therapy: K-975 has been investigated in combination with standard
chemotherapy agents (pemetrexed and cisplatin), showing improved survival benefits in an
orthotopic xenograft model compared to monotherapy.[1]

These application notes are intended to serve as a guide. Researchers should optimize
protocols based on their specific experimental design and animal models. Close monitoring of
animal welfare throughout the study is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15608640#k-975-administration-route-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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